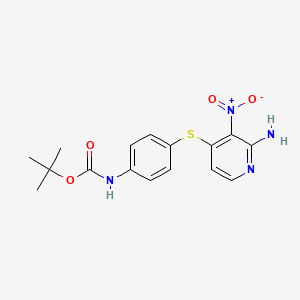

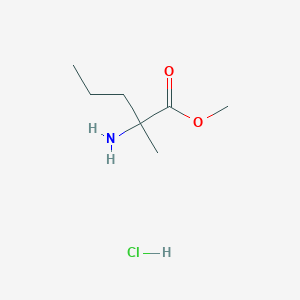

![molecular formula C12H14ClF2N B1461880 7,7-二氟-6-苯基-3-氮杂双环[4.1.0]庚烷盐酸盐 CAS No. 1955493-48-7](/img/structure/B1461880.png)

7,7-二氟-6-苯基-3-氮杂双环[4.1.0]庚烷盐酸盐

描述

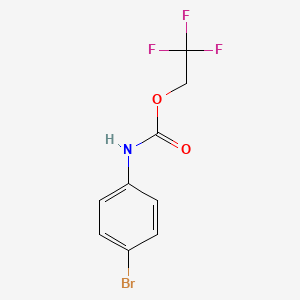

“7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride” is a chemical compound with the CAS Number: 1955493-48-7 . It has a molecular weight of 245.7 . This compound is used as a reactant in the preparation of pyridyl or pyrazinyl compounds carrying a methyl-bound alpha-amino acid amide group as 5-HT2C modulators, which are useful in treating diseases .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H13F2N.ClH/c13-12(14)10-8-15-7-6-11(10,12)9-4-2-1-3-5-9;/h1-5,10,15H,6-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .科学研究应用

合成方法和生物应用

桥接杂环核的表征:已对7-氮杂双环[2.2.1]庚烷母环的结构进行了其盐酸盐形式的表征,突出了在合成和分析氮杂双环化合物方面的基础工作,这对于理解类似化合物如“7,7-二氟-6-苯基-3-氮杂双环[4.1.0]庚烷盐酸盐” (Britvin & Rumyantsev, 2017) 可能具有相关性。

可见光光合环加成合成:一项研究展示了利用可见光光合环加成合成苯基和二苯基-3-氮杂双环[3.2.0]庚烷的方法,表明了可能适用于合成类似化合物如“7,7-二氟-6-苯基-3-氮杂双环[4.1.0]庚烷盐酸盐” (Jirásek et al., 2017) 的先进合成技术。

氟化合物合成:对某些前体的亲电氟化导致了新的氟化合物的形成,展示了可能用于合成氟化氮杂双环化合物的方法 (Pikun et al., 2018)。

B(C6F5)3介导的氢化/跨环化:对N-结合苯环的还原和随后的跨环闭合反应形成7-氮杂双环[2.2.1]庚烷衍生物,突显了一种合成途径,可能与相关化合物中的类似结构修饰相关 (Longobardi et al., 2015)。

分子内N-糖苷化用于双环阵列:一种涉及分子内N-糖苷化合成手性7-氧-2-氮杂双环[2.2.1]庚烷和8-氧-6-氮杂双环[3.2.1]辛烷环系统的方法强调了用于构建复杂双环结构的合成策略的多功能性,这可能有助于合成“7,7-二氟-6-苯基-3-氮杂双环[4.1.0]庚烷盐酸盐” (Francisco et al., 2003)。

安全和危害

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

作用机制

Target of Action

The primary target of 7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride is the 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .

Mode of Action

7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride acts as a modulator at the 5-HT2C receptor . It interacts with the receptor to alter its activity, which can result in a variety of changes depending on the specific nature of the interaction .

Result of Action

The molecular and cellular effects of 7,7-Difluoro-6-phenyl-3-azabicyclo[41Given its role as a modulator of the 5-ht2c receptor, it can be inferred that it may have effects on serotonin signaling, which could potentially influence mood, appetite, and other physiological processes .

生化分析

Biochemical Properties

7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound also binds to specific receptors, such as the serotonin receptor, influencing neurotransmitter activity. These interactions are crucial for understanding its pharmacological effects and potential therapeutic applications .

Cellular Effects

The effects of 7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride on cellular processes are diverse. It has been shown to modulate cell signaling pathways, particularly those involving G-protein coupled receptors. This modulation can lead to changes in gene expression and alterations in cellular metabolism. The compound’s impact on cell function includes influencing neurotransmitter release and uptake, which is essential for its potential use in treating neurological disorders .

Molecular Mechanism

At the molecular level, 7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride exerts its effects through binding interactions with specific biomolecules. It acts as an agonist or antagonist at various receptor sites, leading to enzyme inhibition or activation. These interactions result in changes in gene expression and subsequent cellular responses. Understanding these molecular mechanisms is vital for developing targeted therapies using this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy. These temporal effects are essential for optimizing its use in experimental and therapeutic applications .

Dosage Effects in Animal Models

The effects of 7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride in animal models are dose-dependent. At lower doses, the compound exhibits therapeutic effects, such as modulating neurotransmitter activity and improving cognitive function. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes. Understanding these dosage effects is crucial for determining safe and effective therapeutic doses .

Metabolic Pathways

7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Studying these pathways provides insights into optimizing its therapeutic potential .

Transport and Distribution

The transport and distribution of 7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic effects. Understanding these transport mechanisms is essential for developing effective delivery systems for this compound .

Subcellular Localization

The subcellular localization of 7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns influence its interactions with biomolecules and subsequent cellular responses. Studying its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

7,7-difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N.ClH/c13-12(14)10-8-15-7-6-11(10,12)9-4-2-1-3-5-9;/h1-5,10,15H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNJWQAONNJNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1(C2(F)F)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1955493-48-7 | |

| Record name | 7,7-difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1461812.png)

![3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1461814.png)